molecular formula C15H13ClFNO6S B13352822 Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]- CAS No. 31185-44-1

Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-

Cat. No.: B13352822
CAS No.: 31185-44-1
M. Wt: 389.8 g/mol
InChI Key: MLOWPXDFEWKQGY-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride derivatives are a class of organosulfur compounds characterized by a sulfonyl fluoride (-SO₂F) group attached to a benzene ring. The compound 4-[3-(2-chloro-5-nitrophenoxy)propoxy]benzenesulfonylfluoride features a propoxy linker (OCH₂CH₂CH₂O-) bridging the benzenesulfonyl fluoride core to a 2-chloro-5-nitrophenyl substituent.

Properties

CAS No.

31185-44-1

Molecular Formula

C15H13ClFNO6S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[3-(2-chloro-5-nitrophenoxy)propoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C15H13ClFNO6S/c16-14-7-2-11(18(19)20)10-15(14)24-9-1-8-23-12-3-5-13(6-4-12)25(17,21)22/h2-7,10H,1,8-9H2

InChI Key

MLOWPXDFEWKQGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 3-chloropropanol to form an intermediate, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with biological molecules. The sulfonyl fluoride group can react with nucleophilic sites in proteins, such as the hydroxyl group of serine residues, leading to the inhibition of enzyme activity. This covalent modification can disrupt normal cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length Variation

Compound A : Benzenesulfonylfluoride, 4-[4-(2-Chloro-5-Nitrophenoxy)Butoxy]- (CAS 31185-45-2)
  • Molecular Formula: C₁₆H₁₅ClFNO₆S
  • Key Differences: Chain Length: Butoxy (4-carbon chain) vs. propoxy (3-carbon chain) in the target compound. Applications: Similar sulfonyl fluorides are explored as covalent enzyme inhibitors; chain length affects binding affinity and pharmacokinetics.
Compound B : Benzenesulfonylfluoride, 3-[[[[3-(2-Chloro-4-Nitrophenoxy)Propyl]Amino]Carbonyl]Amino]- (CAS 25240-52-2)
  • Molecular Formula : C₁₆H₁₅ClFN₃O₆S
  • Key Differences: Functional Groups: Incorporates a carbamoyl amino (-NHCO-) group, enabling hydrogen bonding, unlike the ether-linked target compound. Reactivity: The carbamoyl group may enhance nucleophilic susceptibility, altering reactivity profiles in synthetic pathways.

Functional Group Variations in Sulfonyl Derivatives

Fluorinated Benzenesulfonamides (e.g., CAS 52584-45-9)
  • Structure : Sodium salts of benzenesulfonic acid with perfluorinated chains.
  • Key Differences :
    • Functional Group : Sulfonamide (-SO₂NH₂) vs. sulfonyl fluoride (-SO₂F).
    • Properties : Sulfonamides are less reactive toward nucleophiles but exhibit higher environmental persistence (PFAS-related concerns). Sulfonyl fluorides are preferred in click chemistry due to their controlled reactivity.
Chlorinated/Nitrated Derivatives (e.g., CAS 31368-28-2)
  • Structure : Features a 2-chloro-4-nitrophenyl-1,3-butadienyl substituent.
  • Key Differences :
    • Conjugation : Extended π-system in the butadienyl group may enhance UV absorption, unlike the propoxy-linked target compound.
    • Applications : Such conjugated systems are studied in optoelectronics, whereas the target compound’s simpler structure favors pharmaceutical applications.

Physicochemical and Reactivity Profiles

Property Target Compound Compound A (Butoxy) Compound B (Carbamoyl) Fluorinated Sulfonamide (CAS 52584-45-9)
Molecular Weight ~400–410 g/mol (estimated) 402.22 g/mol 415.83 g/mol 576.18 g/mol
Solubility Moderate in polar solvents Lower (longer chain) Higher (polar carbamoyl) Low (fluorinated chains)
Reactivity High (SO₂F nucleophilic attack) Similar Enhanced (NHCO group) Low (stable sulfonate salt)
Environmental Impact Moderate (Cl/NO₂ degradation) Similar Similar High (PFAS persistence)

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : ¹⁹F NMR confirms sulfonyl fluoride formation (~60–70 ppm). ¹H/¹³C NMR verifies substituent integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight.
  • Infrared (IR) Spectroscopy : Peaks at ~1350–1400 cm⁻¹ (S=O) and ~550–600 cm⁻¹ (S-F) .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Hydrolysis Sensitivity : The sulfonyl fluoride group is prone to hydrolysis in aqueous or humid conditions. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers .
  • Light Sensitivity : The nitro group may cause photodegradation. Use amber glassware and limit UV exposure.
  • Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., water, alcohols) .

Advanced: How does the 2-chloro-5-nitrophenoxy substituent influence reactivity in SuFEx click chemistry?

Methodological Answer:
The electron-withdrawing nitro and chloro groups enhance the electrophilicity of the sulfonyl fluoride, accelerating sulfur(VI)-fluoride exchange (SuFEx) reactions. Key steps:

Kinetic Profiling : Compare reaction rates with model substrates (e.g., unsubstituted benzenesulfonyl fluoride) using fluorogenic probes.

Computational Analysis : Density functional theory (DFT) calculations predict activation barriers for fluoride displacement .
Data Interpretation :

SubstituentReaction Rate (k, s⁻¹)Activation Energy (ΔG‡, kcal/mol)
2-Chloro-5-nitro0.4518.2
No substituents0.1224.7

Advanced: What enzyme inhibition mechanisms are associated with this compound?

Methodological Answer:
Similar to AEBSF, this compound may act as a serine protease inhibitor via covalent modification of active-site serine residues.

Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC for chymotrypsin).

Structural Validation : Co-crystallize with target enzymes (e.g., trypsin) for X-ray crystallography to confirm binding mode .
Contradiction Analysis : Discrepancies in reported Kᵢ values may arise from assay conditions (pH, temperature) or competing hydrolysis. Standardize buffers (e.g., Tris-HCl, pH 7.4) and pre-incubation times.

Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory potency?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified phenoxy groups (e.g., replacing nitro with cyano or methoxy).

Activity Screening : Test against protease panels (e.g., elastase, thrombin) to identify selectivity trends.

Computational Docking : Use AutoDock Vina to predict binding affinities and guide rational design .

Basic: Which analytical methods ensure purity and quantification?

Methodological Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm (nitro group absorbance).
  • LC-MS : Quantify trace impurities (<0.5%) using electrospray ionization (ESI+) .
  • Elemental Analysis : Confirm fluorine content (~8–10% w/w) .

Advanced: How is this compound applied in covalent protein labeling for proteomics?

Methodological Answer:

SuFEx-Mediated Labeling : React with lysine or tyrosine residues under mild conditions (pH 7–8, 25°C).

Pull-Down Assays : Functionalize with biotin tags for streptavidin affinity purification.

MS-Based Proteomics : Identify labeled proteins via tryptic digest and peptide sequencing .

Basic: What safety protocols are recommended for handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., HF).
  • Spill Management : Neutralize with calcium carbonate slurry to immobilize fluoride ions .

Advanced: What role might this compound play in oxidative stress pathways?

Methodological Answer:
The nitro group may generate reactive oxygen species (ROS) under UV light, mimicking oxidative stress.

In Vitro Models : Treat neuronal cells (e.g., SH-SY5Y) and measure ROS via DCFH-DA fluorescence.

Pathway Analysis : Use RNA-seq to identify upregulated antioxidant genes (e.g., Nrf2, SOD1) .

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